molecular formula C17H19N5O2S B11248863 N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11248863
M. Wt: 357.4 g/mol
InChI Key: XXHZRNUEOLTAGA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with furan-2-carbaldehyde under acidic conditions. The resulting intermediate is then subjected to nucleophilic substitution reactions to introduce the sulfanyl group.

The final step involves the acylation of the intermediate with cyclohexylamine and acetic anhydride to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole or pyridazine rings using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

Scientific Research Applications

N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide has been explored for its potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-Cyclohexyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can be compared with other compounds containing similar heterocyclic structures:

The uniqueness of This compound lies in its multi-functional nature, allowing for a broad range of applications and reactivity.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5O2S/c23-16(18-12-5-2-1-3-6-12)11-25-17-20-19-15-9-8-13(21-22(15)17)14-7-4-10-24-14/h4,7-10,12H,1-3,5-6,11H2,(H,18,23)

InChI Key

XXHZRNUEOLTAGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4

Origin of Product

United States

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